molecular formula C16H34O5Si B6359542 10-Triethoxysilyldecanoic acid CAS No. 1643983-72-5

10-Triethoxysilyldecanoic acid

Cat. No.: B6359542
CAS No.: 1643983-72-5
M. Wt: 334.52 g/mol
InChI Key: IVMPEARDMMHITJ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

10-triethoxysilyldecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H34O5Si/c1-4-19-22(20-5-2,21-6-3)15-13-11-9-7-8-10-12-14-16(17)18/h4-15H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVMPEARDMMHITJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCCCCCCCCC(=O)O)(OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34O5Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-Triethoxysilyldecanoic acid typically involves the reaction of decanoic acid with triethoxysilane under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the silyl ester bond. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the product .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Post-reaction purification steps, such as distillation or crystallization, are employed to isolate the desired product .

Chemical Reactions Analysis

Hydrolysis and Condensation of the Triethoxysilyl Group

The triethoxysilyl moiety undergoes hydrolysis in aqueous or humid environments, forming silanol intermediates (Si–OH), which subsequently condense into siloxane networks (Si–O–Si):

Si(OEt)3+3H2OSi(OH)3+3EtOH\text{Si(OEt)}_3 + 3\text{H}_2\text{O} \rightarrow \text{Si(OH)}_3 + 3\text{EtOH} 2Si(OH)3Si–O–Si+3H2O2\text{Si(OH)}_3 \rightarrow \text{Si–O–Si} + 3\text{H}_2\text{O}

Evidence :

  • 29Si^{29}\text{Si}-NMR shows peaks at δ = -44.5 to -45.5 ppm , characteristic of triethoxysilyl groups .

  • IR spectra display ~1709 cm1^{-1} (carboxylic acid C=O) and ~1736 cm1^{-1} (ester C=O), indicating partial esterification during hydrolysis .

Acid-Base Reactions of the Carboxylic Acid Group

The carboxylic acid group participates in classic acid-base reactions:

  • Neutralization : Reacts with bases (e.g., NaOH) to form carboxylate salts:

    C9H19COOHSi(OEt)3+NaOHC9H19COONa++Si(OEt)3OH\text{C}_9\text{H}_{19}\text{COOHSi(OEt)}_3 + \text{NaOH} \rightarrow \text{C}_9\text{H}_{19}\text{COO}^-\text{Na}^+ + \text{Si(OEt)}_3\text{OH}
  • Metal reactions : Generates hydrogen gas with active metals (e.g., Mg, Al) .

Esterification Potential

The carboxylic acid can esterify with alcohols under acid catalysis, though competing hydrolysis of the triethoxysilyl group necessitates controlled conditions. For example:

C9H19COOHSi(OEt)3+R–OHH+C9H19COOR+Si(OEt)3OH\text{C}_9\text{H}_{19}\text{COOHSi(OEt)}_3 + \text{R–OH} \xrightarrow{\text{H}^+} \text{C}_9\text{H}_{19}\text{COOR} + \text{Si(OEt)}_3\text{OH}

IR Evidence :

  • Ester C=O stretches at 1737–1738 cm1^{-1} .

Stability and Side Reactions

  • Colloidal Pt formation : Residual Pt(0) nanoparticles impart coloration, removable via activated charcoal .

  • Moisture sensitivity : Premature hydrolysis occurs if stored in humid environments, necessitating anhydrous conditions.

Scientific Research Applications

10-Triethoxysilyldecanoic acid finds applications in various fields:

Mechanism of Action

The mechanism of action of 10-Triethoxysilyldecanoic acid involves its ability to form stable bonds with various substrates through its silyl group. This interaction can modify the physical and chemical properties of the substrates, enhancing their performance in specific applications. The molecular targets and pathways involved depend on the specific application and the nature of the substrate .

Comparison with Similar Compounds

  • 10-Hydroxydecanoic acid
  • 10-Undecenoic acid
  • 10-Bromodecanoic acid

Comparison: 10-Triethoxysilyldecanoic acid is unique due to the presence of the triethoxysilyl group, which imparts distinct chemical reactivity and functionality compared to other similar compounds. This uniqueness makes it particularly valuable in applications requiring strong adhesion, enhanced stability, and specific chemical modifications.

Q & A

Q. How to design a robust study investigating the cross-linking efficiency of this compound in polymer composites?

  • Methodological Answer : Employ a factorial design to test cross-linker concentration, curing time, and catalyst type. Characterize mechanical properties via tensile testing and cross-link density using swelling experiments (Flory-Rehner equation). Correlate with FTIR to track Si-O-Si network formation .

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